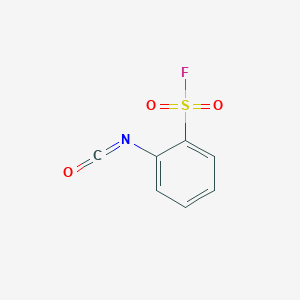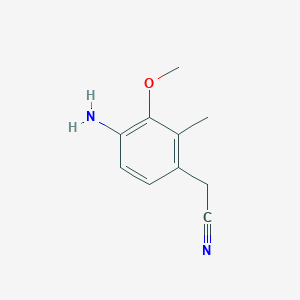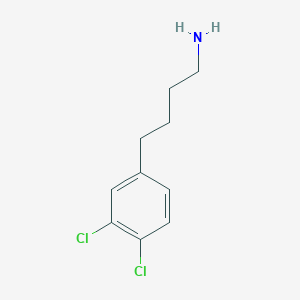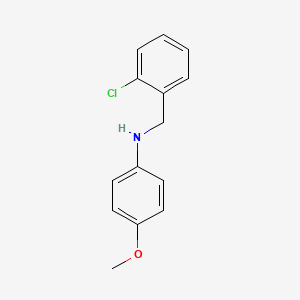![molecular formula C6H17N3 B8776565 N1-Methyl-N2-[2-(methylamino)ethyl]-1,2-ethanediamine](/img/structure/B8776565.png)
N1-Methyl-N2-[2-(methylamino)ethyl]-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Methyl-N2-[2-(methylamino)ethyl]-1,2-ethanediamine is an organic compound with the molecular formula C5H14N2. It is a derivative of ethylenediamine, where one of the nitrogen atoms is substituted with a methyl group and the other nitrogen atom is substituted with a 2-(methylamino)ethyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N1-Methyl-N2-[2-(methylamino)ethyl]-1,2-ethanediamine can be synthesized through the reaction of N-methylethylenediamine with formaldehyde and hydrogen cyanide, followed by reduction with hydrogen in the presence of a catalyst. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and pressures of 1-5 atm .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous flow process where reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N1-Methyl-N2-[2-(methylamino)ethyl]-1,2-ethanediamine undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N1-Methyl-N2-[2-(methylamino)ethyl]-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the
Eigenschaften
Molekularformel |
C6H17N3 |
|---|---|
Molekulargewicht |
131.22 g/mol |
IUPAC-Name |
N-methyl-N'-[2-(methylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C6H17N3/c1-7-3-5-9-6-4-8-2/h7-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
JSKMDUWCNVJQKA-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCNCCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


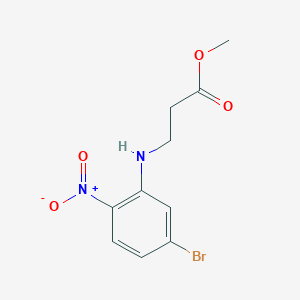
![2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B8776503.png)
![4-((1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzenamine](/img/structure/B8776511.png)
![7-Bromo-4-chloro-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8776513.png)
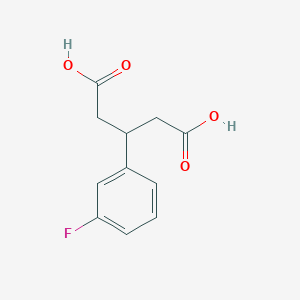
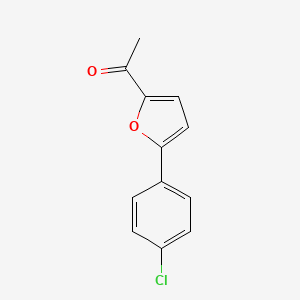
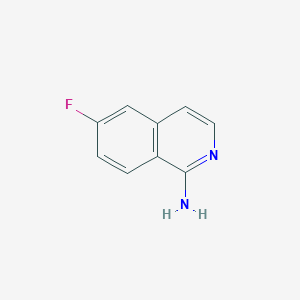
![8-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8776535.png)
![methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine](/img/structure/B8776543.png)
